molecular formula C7H4Cl4S B14649726 2,3,4,5-Tetrachlorothioanisole CAS No. 53014-41-8

2,3,4,5-Tetrachlorothioanisole

Cat. No.: B14649726
CAS No.: 53014-41-8
M. Wt: 262.0 g/mol
InChI Key: HCRXWLHWNLFDNE-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrachlorothioanisole is a chemical compound with the molecular formula C₇H₄Cl₄S It is a chlorinated derivative of thioanisole, characterized by the presence of four chlorine atoms attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrachlorothioanisole typically involves the chlorination of thioanisole. The reaction is carried out under controlled conditions using chlorine gas as the chlorinating agent. The process requires careful monitoring of temperature and reaction time to ensure the selective substitution of hydrogen atoms with chlorine atoms on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrachlorothioanisole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.

    Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Less chlorinated thioanisole derivatives.

    Substitution: Compounds with various functional groups replacing chlorine atoms.

Scientific Research Applications

2,3,4,5-Tetrachlorothioanisole has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrachlorothioanisole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets are still under investigation, but it is believed that the chlorine atoms play a crucial role in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,4,5-Tetrachlorobenzene
  • 2,3,5,6-Tetrachlorothioanisole
  • 1,2,3,4-Tetrachlorobenzene

Uniqueness

2,3,4,5-Tetrachlorothioanisole is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications that require precise chemical modifications.

Properties

CAS No.

53014-41-8

Molecular Formula

C7H4Cl4S

Molecular Weight

262.0 g/mol

IUPAC Name

1,2,3,4-tetrachloro-5-methylsulfanylbenzene

InChI

InChI=1S/C7H4Cl4S/c1-12-4-2-3(8)5(9)7(11)6(4)10/h2H,1H3

InChI Key

HCRXWLHWNLFDNE-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C(=C1Cl)Cl)Cl)Cl

Origin of Product

United States

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